molecular formula C6H5BrINO B2678486 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one CAS No. 1433855-64-1

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

Cat. No.: B2678486
CAS No.: 1433855-64-1
M. Wt: 313.92
InChI Key: YNJNCYFJPHKCDQ-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains both bromine and iodine substituents on a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one typically involves multi-step reactions starting from commercially available pyridine derivatives. Common synthetic routes may include:

    Halogenation Reactions: Introduction of bromine and iodine atoms through electrophilic halogenation.

    Methylation: Introduction of the methyl group at the nitrogen atom.

    Oxidation: Formation of the ketone group at the 2-position.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and iodine atoms can undergo nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, potentially altering the oxidation state of the nitrogen or the halogen atoms.

    Coupling Reactions: The halogen atoms can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one may have applications in:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Material Science: In the development of novel materials with specific electronic or optical properties.

    Biological Studies: As a probe or ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
  • 3-Iodo-5-methyl-1-methylpyridin-2(1H)-one
  • 3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one

Uniqueness

The presence of both bromine and iodine atoms in 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one may confer unique reactivity and properties compared to similar compounds with different halogen substituents

Properties

IUPAC Name

3-bromo-5-iodo-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJNCYFJPHKCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer was charged with DMF (50 mL), 142a (6.0 g, 20.0 mmol), CH3I (4.26 g, 30.0 mmol), and K2CO3 (5.52 g, 40.0 mmol). The mixture was stirred at room temperature for 2 h and diluted with water (200 mL). The resulting white solid was collected by filtration to afford 142b (5.97 g, 95%) as a white solid. MS-ESI: [M+H]+ 314
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
4.26 g
Type
reactant
Reaction Step One
Name
Quantity
5.52 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
95%

Synthesis routes and methods II

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer was charged with DMF (50 mL), 214a (6.0 g, 20.0 mmol), iodomethane (4.26 g, 30.0 mmol), and K2CO3 (5.52 g, 40.0 mmol). The mixture was stirred at room temperature for 2 h and diluted with water (200 mL). The resulting white solid was collected by filtration to afford 214b (5.97 g, 95%) as a white solid. MS-ESI: [M+H]+ 314
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step One
Name
Quantity
5.52 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
95%

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